2-cyclopentyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide
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Description
2-cyclopentyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies, and its unique structure makes it an interesting target for further investigation.
Scientific Research Applications
Synthesis and Biological Activity Exploration
- Researchers have developed various novel compounds through intricate synthetic pathways, highlighting the versatility of related molecules in generating bioactive derivatives. For instance, Albratty et al. (2017) explored the synthesis and antitumor activity of novel derivatives, including thiophene, pyrimidine, and coumarin, showing some of these compounds exhibited promising inhibitory effects on different cell lines (Albratty, El-Sharkawy, & Alam, 2017).
- Another study by Elgemeie et al. (1988) focused on the novel synthesis of pyridines and thieno[2,3-b]pyridine derivatives, highlighting the synthetic utility of α,β-unsaturated nitriles in heterocyclic chemistry (Elgemeie, Elfahham, & Nabey, 1988).
Synthetic Methodologies and Heterocyclic Compound Development
- Galeazzi et al. (1996) described a convenient approach for the synthesis of diastereomerically pure pyrrolidin-2-ones, showcasing the potential of N-(2-alken-1-yl)amides in generating biologically relevant structures (Galeazzi, Mobbili, & Orena, 1996).
- Obydennov et al. (2017) demonstrated the use of 2-(1,3-thiazolidin-2-ylidene)acetamides in cyclocondensation reactions, leading to new heterocyclic assemblies with potential pharmaceutical applications (Obydennov et al., 2017).
Antimicrobial and Corrosion Inhibition Studies
- Hossan et al. (2012) synthesized a series of compounds as antimicrobial agents, utilizing innovative synthetic routes and demonstrating their effectiveness against various microbial strains (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
- Yıldırım and Çetin (2008) focused on the synthesis and evaluation of new long alkyl side chain acetamide derivatives as corrosion inhibitors, presenting a novel application area for such compounds (Yıldırım & Çetin, 2008).
Properties
IUPAC Name |
2-cyclopentyl-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c19-14(11-12-3-1-2-4-12)17-7-9-18-8-5-13-6-10-21-15(13)16(18)20/h5-6,8,10,12H,1-4,7,9,11H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGSWPYZBMMYPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NCCN2C=CC3=C(C2=O)OC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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